molecular formula C6H2Br2F2 B1354543 1,5-Dibromo-2,4-difluorobenzene CAS No. 28342-75-8

1,5-Dibromo-2,4-difluorobenzene

Cat. No.: B1354543
CAS No.: 28342-75-8
M. Wt: 271.88 g/mol
InChI Key: PPUZKAPOPPRMFE-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,4-difluorobenzene (CAS: 28342-75-8) is a halogenated aromatic compound featuring a benzene ring substituted with bromine atoms at positions 1 and 5 and fluorine atoms at positions 2 and 4. This compound is a versatile intermediate in organic synthesis, particularly in:

  • Mechanochemistry: Used in high-yield (92%) mechanochemical synthesis of gold(III) complexes, such as [(MeOC^N^C)Au(this compound)] (isolated via ball milling cycles) .
  • Optoelectronics: Acts as a precursor for thermally activated delayed fluorescence (TADF) emitters (e.g., DCzIPN) in organic light-emitting diodes (OLEDs), achieving external quantum efficiencies (EQE) up to 31% .
  • Pharmaceutical Intermediates: Employed in multi-step syntheses of bioactive molecules, including benzoxazepine derivatives .

Its electron-withdrawing bromine and fluorine substituents enhance reactivity in cross-coupling reactions and influence electronic properties in materials science applications.

Preparation Methods

Preparation Methods of 1,5-Dibromo-2,4-difluorobenzene

Synthetic Route Overview

The primary synthetic approach to this compound involves the bromination of 1-bromo-2,4-difluorobenzene. This method leverages electrophilic aromatic substitution facilitated by bromine in the presence of a catalyst, typically iron, in an organic solvent such as dichloromethane.

Step Starting Material Reagents Solvent Conditions Outcome
1 1-bromo-2,4-difluorobenzene Bromine (Br₂), Fe Dichloromethane Room temperature, dropwise Br₂ addition, overnight stirring This compound

Detailed Reaction Conditions

  • Starting Material: 1-bromo-2,4-difluorobenzene, chosen for its fluorine substituents directing bromination to the 1,5-positions.
  • Reagents: Bromine is used as the brominating agent, with iron acting as a catalyst to facilitate the electrophilic substitution.
  • Solvent: Dichloromethane (CH₂Cl₂) provides a suitable medium for the reaction, ensuring solubility and controlled reactivity.
  • Temperature: The reaction is conducted at ambient temperature to avoid over-bromination and side reactions.
  • Procedure: Bromine is added dropwise to the stirred solution of 1-bromo-2,4-difluorobenzene in dichloromethane. The mixture is stirred overnight to ensure complete bromination at the desired positions.

Industrial Scale Considerations

Industrial synthesis follows the same fundamental route but requires:

  • Large-scale reactors with precise temperature and addition rate control.
  • Continuous monitoring of reaction progress to optimize yield and purity.
  • Efficient purification steps such as recrystallization or chromatography to achieve high purity (>95%).

Purification and Characterization

  • Purification: Typically achieved by recrystallization from suitable solvents (e.g., ethanol/water) or column chromatography using silica gel with hexane/dichloromethane eluents.
  • Characterization: Confirmed by spectroscopic methods including:
    • ¹⁹F NMR: Two distinct fluorine signals corresponding to positions 2 and 4.
    • Mass Spectrometry: Molecular ion peak at m/z ~271.9 with characteristic bromine isotopic pattern.
    • Elemental Analysis: Consistent with theoretical values for C, H, Br, and F content.

Research Findings and Analysis

Reaction Efficiency and Yield

  • The bromination reaction under described conditions typically yields this compound with high selectivity and good yield (often >80% in optimized laboratory conditions).
  • The use of iron catalyst enhances the electrophilic substitution efficiency, reducing reaction time and minimizing side products.

Electronic Effects on Bromination

  • Fluorine substituents at positions 2 and 4 exert an electron-withdrawing inductive effect, directing bromination to the 1,5-positions due to their influence on the electron density distribution in the aromatic ring.
  • Bromine substituents themselves are moderately deactivating but direct substitution to meta positions relative to themselves, which aligns with the observed substitution pattern.

Summary Table of Preparation Method

Parameter Details
Starting Material 1-bromo-2,4-difluorobenzene
Brominating Agent Bromine (Br₂)
Catalyst Iron (Fe)
Solvent Dichloromethane (CH₂Cl₂)
Temperature Room temperature (20–25°C)
Reaction Time Overnight (12–16 hours)
Purification Recrystallization or column chromatography
Typical Yield >80%
Characterization ¹⁹F NMR, Mass Spectrometry, Elemental Analysis

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2,4-difluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

1,5-Dibromo-2,4-difluorobenzene is widely used as an intermediate in the synthesis of various organic compounds. Its unique halogenation pattern allows for selective electrophilic aromatic substitution reactions.

  • Reactions :
    • Electrophilic Aromatic Substitution
    • Nucleophilic Substitution
Reaction TypeCommon ReagentsMajor Products
Electrophilic Aromatic SubstitutionBromine (Br₂), Nitric Acid (HNO₃)Substituted benzene derivatives
Nucleophilic SubstitutionSodium Hydroxide (NaOH)Substituted benzene derivatives

Material Science

The compound is utilized in formulating advanced materials such as polymers and coatings that require specific thermal and chemical resistance properties. Its unique electronic properties make it suitable for applications in organic semiconductors.

Fluorescent Dyes

This compound is employed in creating fluorescent dyes for biological imaging. These dyes enhance the visibility of cellular structures in various research applications.

Electronics

In the electronics industry, this compound finds application in the production of electronic components, particularly in organic semiconductors due to its favorable electronic characteristics.

Environmental Monitoring

The compound can be used for detecting and analyzing environmental pollutants. It aids in assessing chemical contamination levels in various ecosystems, making it valuable for environmental science research.

Case Study 1: In Vitro Toxicity Assessment

A study assessed the cytotoxic effects of this compound against human liver carcinoma cells (HepG2). The compound exhibited moderate cytotoxicity with an IC50 value of approximately 25 µM, suggesting potential anti-cancer properties while highlighting the need for further safety investigations.

Case Study 2: Environmental Impact

Research on bioaccumulation demonstrated that halogenated aromatic compounds like this compound can significantly accumulate in aquatic environments. A study indicated notable uptake rates in fish species, raising concerns about its long-term ecological impact and potential biomagnification through food chains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Properties

The following table compares 1,5-dibromo-2,4-difluorobenzene with halogenated/difluorinated benzene derivatives:

Compound Name CAS Number Substituents (Positions) Key Applications Reactivity/Properties
This compound 28342-75-8 Br (1,5), F (2,4) OLED emitters, Gold complexes High mechanochemical yield (92%) ; TADF emitter precursor
1,4-Dibromo-2,3-difluorobenzene 156682-52-9 Br (1,4), F (2,3) Laboratory chemicals Distinct halogen arrangement reduces steric accessibility for coupling reactions
1,4-Dibromo-2,5-difluorobenzene 327-51-5 Br (1,4), F (2,5) Organic synthesis Varied reactivity in Ullmann-type couplings
1,5-Difluoro-2,4-dinitrobenzene N/A F (1,5), NO₂ (2,4) Selective etherification studies Base-dependent selectivity: weak bases yield mono-ethers; strong bases yield di-ethers
1,5-Dibromo-2,4-dinitrobenzene N/A Br (1,5), NO₂ (2,4) Host materials for OLEDs Nitro groups enhance electron deficiency, improving charge transport in host matrices

Biological Activity

1,5-Dibromo-2,4-difluorobenzene (CAS No. 28342-75-8) is a halogenated aromatic compound that has garnered interest due to its potential biological activity and applications in various fields, including medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₆H₂Br₂F₂
  • Molecular Weight : 256.88 g/mol
  • Density : Approximately 2.12 g/cm³
  • Melting Point : Not specifically reported in the sources
  • Boiling Point : Not specifically reported in the sources

Metabolic Pathways and Enzyme Interactions

This compound exhibits specific interactions with cytochrome P450 enzymes, which are crucial for drug metabolism:

  • CYP1A2 Inhibitor : It is identified as an inhibitor of the CYP1A2 enzyme, which plays a significant role in the metabolism of various drugs and xenobiotics .
  • Other CYP Enzyme Interactions : The compound does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 enzymes .

The inhibition of CYP1A2 suggests potential implications for drug-drug interactions when co-administered with substrates of this enzyme.

Toxicological Profile

The material safety data sheet (MSDS) indicates that this compound is harmful by inhalation and contact with skin. It can cause serious irritation to skin and eyes . This toxicity profile necessitates careful handling and consideration in pharmacological applications.

Case Study 1: In Vitro Toxicity Assessment

A study assessed the cytotoxic effects of various halogenated compounds, including this compound. The results indicated that this compound exhibited moderate cytotoxicity against human liver carcinoma cells (HepG2), with an IC50 value of approximately 25 µM. This suggests potential anti-cancer properties but also highlights the need for further investigation into its safety profile .

Case Study 2: Environmental Impact

Research has shown that halogenated aromatic compounds can accumulate in aquatic environments and affect local ecosystems. A study on the bioaccumulation of this compound in fish species revealed significant uptake rates, raising concerns about its long-term ecological impact and potential biomagnification in food chains .

Table 1: Summary of Biological Activities

Activity TypeDescription
CYP Enzyme InhibitionInhibits CYP1A2; no inhibition on other CYP enzymes
CytotoxicityModerate cytotoxicity (IC50 ~25 µM in HepG2 cells)
Environmental ImpactSignificant bioaccumulation in aquatic species

Table 2: Toxicological Data

EndpointResult
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Inhalation HazardHarmful if inhaled

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,5-Dibromo-2,4-difluorobenzene in laboratory settings?

Methodological Answer:

  • Direct Halogenation : Use bromine (Br₂) or N-bromosuccinimide (NBS) with a fluorinated benzene precursor under controlled conditions. For example, bromination of 1,3-difluorobenzene at positions 2 and 5 via electrophilic substitution, leveraging directing effects of fluorine substituents.
  • Metal-Halogen Exchange : Employ organometallic reagents (e.g., n-BuLi) to selectively substitute hydrogen atoms. A documented approach involves lithiation of 1,4-difluorobenzene followed by quenching with bromine sources .
  • Purification : Column chromatography (silica gel, hexane/DCM eluent) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor progress via TLC (Rf ~0.5 in hexane).

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis :
    • ¹⁹F NMR : Expect two distinct signals for fluorine atoms at positions 2 and 4 (δ ≈ -110 to -120 ppm for aromatic F).
    • ¹H NMR : Aromatic protons (if present) show splitting patterns influenced by adjacent Br/F substituents.
  • Mass Spectrometry : ESI-MS or EI-MS should display molecular ion peaks at m/z 271.89 (M⁺) with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Elemental Analysis : Confirm C, H, Br, and F percentages (theoretical: C 26.5%, H 0.7%, Br 58.8%, F 13.9%).

Q. What safety protocols must be followed when handling this compound in experimental workflows?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) .
  • First Aid :
    • Skin Contact : Rinse with copious water for 15+ minutes; remove contaminated clothing.
    • Eye Exposure : Flush with saline solution for 20 minutes; seek medical attention.
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent degradation.

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence the compound's reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

  • Substituent Effects :
    • Bromine : Strongly electron-withdrawing (-I effect), activates the ring for NAS at meta/para positions.
    • Fluorine : Moderately electron-withdrawing (-I) but ortho/para-directing. In this compound, the 1,5-bromo and 2,4-fluoro groups create a steric and electronic environment favoring substitution at position 3 or 6.
  • Experimental Validation : Perform kinetic studies with varying nucleophiles (e.g., NH₃, OH⁻) in polar aprotic solvents (DMF, DMSO). Monitor reactivity via HPLC or ¹⁹F NMR .

Q. What experimental strategies can resolve contradictions in reported reaction yields involving this compound?

Methodological Answer:

  • Variable Control : Systematically test parameters:
    • Temperature : Compare yields at -78°C (cryogenic lithiation) vs. RT.
    • Solvent : Assess polar (THF) vs. nonpolar (hexane) media.
  • Catalyst Screening : Evaluate Pd-based catalysts (e.g., Pd(PPh₃)₄) vs. Cu(I) in cross-coupling reactions.
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, reaction time) .

Q. What methodologies assess the ecological impact and degradation pathways of this compound in environmental chemistry studies?

Methodological Answer:

  • Biodegradation Assays : Incubate with soil microbiota (OECD 301F) and measure Br⁻/F⁻ release via ion chromatography.
  • Photolysis Studies : Exclude to UV light (λ = 254 nm) in aqueous solutions; track intermediates via LC-MS.
  • Computational Modeling : Apply QSAR models to predict toxicity (e.g., LC50 for aquatic organisms) or persistence (half-life in soil) .

Properties

IUPAC Name

1,5-dibromo-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUZKAPOPPRMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441851
Record name 1,5-Dibromo-2,4-difluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28342-75-8
Record name 1,5-Dibromo-2,4-difluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Dibromo-2,4-difluorobenzene
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Synthesis routes and methods I

Procedure details

Under ice cooling, a solution of 25.35 g of 1-bromo-2,4-difluorobenzene in 100 mL of concentrated sulfuric acid was added with 25.7 g of N-bromosuccinimide, and stirred for 30 minutes at this temperature and for 2 days at room temperature. After cooling on ice, the reaction solution was added with ice, and extracted with 300 mL of diethyl ether. The organic layer was successively washed with water, saturated aqueous sodium hydrogen carbonate and saturated brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, and the resulting crude product was purified and separated by silica gel column chromatography (n-hexane), to afford 34.6 g of the title compound as a colorless oil.
Quantity
25.35 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,4-difluorobromobenzene (3 g, 15.5 mmol) and 260 mg of iron filings were placed in a two-neck flask, and 15 ml of dichloromethane was then added thereto. The two-neck flask was cooled in an ice bath, and a solution including bromine (1 ml, 18.7 mmol) and 15 ml of dichloromethane was added dropwise to the two-neck flask using an isobaric funnel. Next, the contents in the two-neck flask were heated under reflux for 3 hours. During heating, brown gas was produced. Then, the temperature was reduced to 20° C., and 50 ml of a sodium metabisulfite (Na2S2O5) aqueous solution (10%) was mixed with the contents in the two-neck flask by stirring for 1 hour for terminating the reaction therein. Thereafter, the contents in the two-neck flask were washed several times with deionized water to collect an organic layer, the organic layer was dehydrated using sodium sulfate (Na2SO4), and the solvent in the organic layer was removed, followed by column chromatography (SiO2, n-hexane), thereby obtaining white crystals (3.5 g, 83% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
260 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
83%

Synthesis routes and methods III

Procedure details

To a solution of 1-bromo-2,4-difluorobenzene (19.3 mL, 171 mmol) in CH2Cl2 (100 mL) was added iron (3.15 g, 56 mmol). To this stirred suspension was added a solution of bromine (11 mL, 214 mmol) in CH2Cl2 (25 mL) drop wise over 30 min. The resulting mixture was stirred at rt overnight. The reaction mixture was slowly poured into saturated aqueous Na2S2O3 (200 mL), and the resulting mixture was stirred at rt for 30 min. This was extracted with CH2Cl2 (3×80 mL). The combined extracts were washed with brine, dried over MgSO4, filtered and concentrated in vacuo to give 1,5-dibromo-2,4-difluorobenzene (40 g, 86% yield) as a brown oil. 1H NMR (500 MHz, CHLOROFORM-d) δ 7.79 (t, J=7.0 Hz, 1H), 7.00 (t, J=8.2 Hz, 1H).
Quantity
19.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.15 g
Type
catalyst
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Na2S2O3
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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